molecular formula C8H10N2O4 B8809442 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8809442
M. Wt: 198.18 g/mol
InChI Key: AUBHETFYUXEXGU-UHFFFAOYSA-N
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Patent
US08017604B2

Procedure details

X-Zyme 6134 (20%, 90 mg) was added to a suspension of 2-methyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester (as prepared in Example 10, Step 1, 4.5 g, 19.5 mmol) in KPI (100 mM, pH 7.2, 450 ml). Sodium hydroxide solution (1 M, total amount 23.2 ml) was added slowly as needed to keep the pH constantly at 7.2 over the course of the reaction. After 18.5 h, the reaction mixture was extracted with tert-butyl methyl ether (TBME) to remove unwanted byproducts. The water layer was then acidified (pH 3.9) by addition of H2SO4, and extracted several times with TBME. During these extractions, the pH of the water layer was adjusted by addition of H2SO4 to a pH range between 4.2 and 3.8. After drying (Na2SO4) and evaporating the combined organic layers, a first crop of title compound (2.90 g, 74%) was obtained as a light grey solid. An additional crop of title compound (0.21 g, 5.3%) was obtained by adding brine to the water layer, repeated extraction with TBME, drying (Na2SO4) of the combined organic layers, and evaporation.
[Compound]
Name
6134
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[N:8]=[CH:9][C:10]=1[C:11]([O:13]CC)=[O:12])=[O:5])[CH3:2].[OH-].[Na+]>>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[N:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
6134
Quantity
90 mg
Type
reactant
Smiles
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=CC1C(=O)OCC)C
Step Two
Name
Quantity
23.2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over the course of the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with tert-butyl methyl ether (TBME)
CUSTOM
Type
CUSTOM
Details
to remove unwanted byproducts
ADDITION
Type
ADDITION
Details
by addition of H2SO4
EXTRACTION
Type
EXTRACTION
Details
extracted several times with TBME
EXTRACTION
Type
EXTRACTION
Details
During these extractions
ADDITION
Type
ADDITION
Details
the pH of the water layer was adjusted by addition of H2SO4 to a pH range between 4.2 and 3.8
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporating the combined organic layers

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N(N=CC1C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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